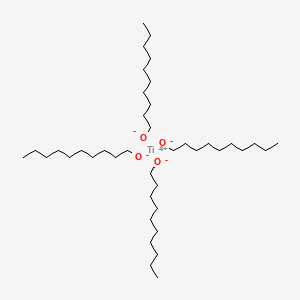
3-Methylbuten-2-yl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbuten-2-yl methacrylate is an organic compound with the molecular formula C9H14O2. It is also known as 2-Methylpropenoic acid 3-methyl-2-butenyl ester. This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It has a molecular weight of 154.21 g/mol and is characterized by its ability to undergo polymerization, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbuten-2-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
Industrial production of this compound often involves the acetone cyanohydrin (ACH) process, which is a common method for producing methacrylic acid and its esters. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by hydrolysis and esterification to produce the desired methacrylate ester .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbuten-2-yl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3-methyl-2-buten-1-ol.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Polymerization: Polymers and copolymers.
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 3-methyl-2-buten-1-ol.
Applications De Recherche Scientifique
3-Methylbuten-2-yl methacrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the development of biocompatible materials.
Medicine: Utilized in the production of drug delivery systems and medical devices.
Industry: Applied in the manufacture of adhesives, coatings, and sealants
Mécanisme D'action
The mechanism of action of 3-Methylbuten-2-yl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of various polymeric materials. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Another methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Similar in structure but with different physical properties.
Butyl methacrylate: Used in similar applications but with varying reactivity.
Uniqueness
3-Methylbuten-2-yl methacrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form flexible and durable polymers makes it valuable in specialized applications where other methacrylate esters may not perform as effectively .
Propriétés
Numéro CAS |
85269-36-9 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-methylbut-1-en-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3 |
Clé InChI |
YOKOQKPBIKJVBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



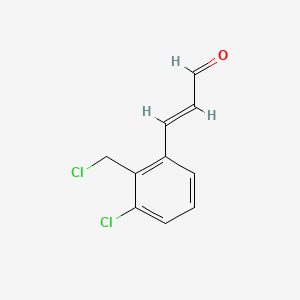

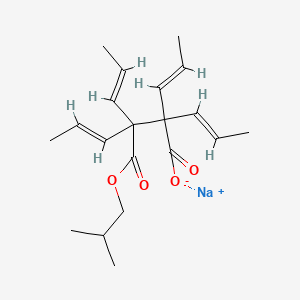

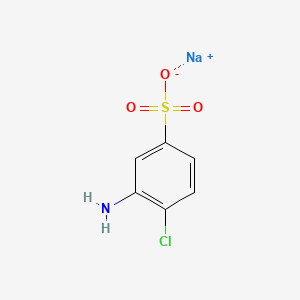
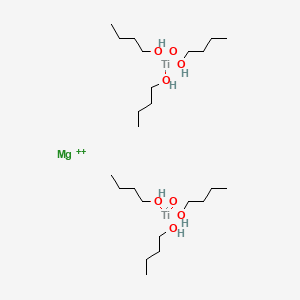
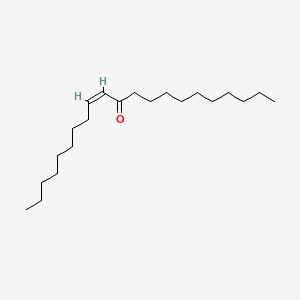
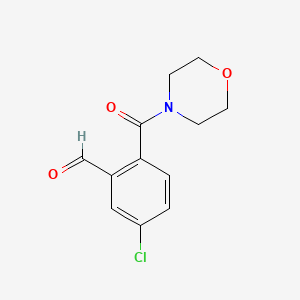
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
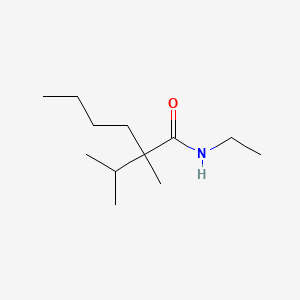
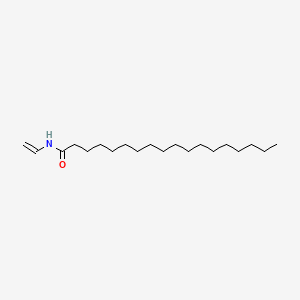
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
